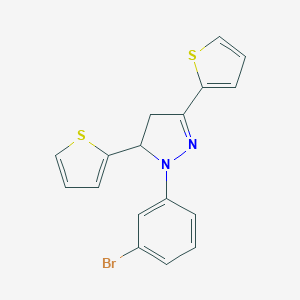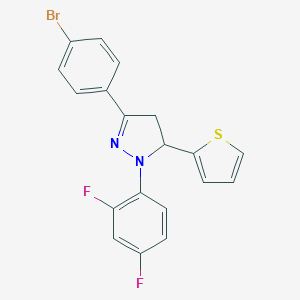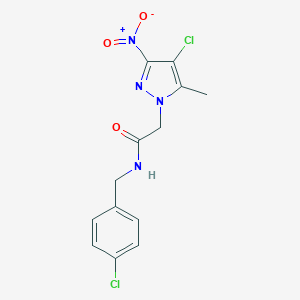
N-(4-Chloro-benzyl)-2-(4-chloro-5-methyl-3-nitro-pyrazol-1-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-benzyl)-2-(4-chloro-5-methyl-3-nitro-pyrazol-1-yl)-acetamide is a synthetic organic compound characterized by the presence of a benzyl group substituted with chlorine, a pyrazole ring with nitro and methyl groups, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-benzyl)-2-(4-chloro-5-methyl-3-nitro-pyrazol-1-yl)-acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The methyl group on the pyrazole ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzyl Acetamide: The benzyl acetamide moiety is synthesized by reacting 4-chlorobenzylamine with acetic anhydride.
Coupling Reaction: Finally, the chlorinated pyrazole is coupled with the benzyl acetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-benzyl)-2-(4-chloro-5-methyl-3-nitro-pyrazol-1-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products Formed
Amino Derivatives: Formed by reduction of the nitro group.
Hydroxyl Derivatives: Formed by oxidation of the methyl group.
Substituted Derivatives: Formed by nucleophilic substitution of the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agricultural Chemistry: It may serve as a precursor for the synthesis of agrochemicals such as herbicides or insecticides.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-benzyl)-2-(4-chloro-5-methyl-3-nitro-pyrazol-1-yl)-acetamide depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This could involve binding to the active site of an enzyme or to a receptor’s ligand-binding domain.
Agricultural Chemistry: The compound may act as an inhibitor of key metabolic pathways in pests or weeds, leading to their death or reduced growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chloro-benzyl)-2-(4-chloro-3-nitro-pyrazol-1-yl)-acetamide: Lacks the methyl group on the pyrazole ring.
N-(4-Chloro-benzyl)-2-(4-chloro-5-methyl-pyrazol-1-yl)-acetamide: Lacks the nitro group on the pyrazole ring.
N-(4-Chloro-benzyl)-2-(4-chloro-5-methyl-3-nitro-pyrazol-1-yl)-propionamide: Has a propionamide moiety instead of an acetamide moiety.
Uniqueness
N-(4-Chloro-benzyl)-2-(4-chloro-5-methyl-3-nitro-pyrazol-1-yl)-acetamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and methyl groups on the pyrazole ring, along with the chlorinated benzyl and acetamide moieties, makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O3/c1-8-12(15)13(19(21)22)17-18(8)7-11(20)16-6-9-2-4-10(14)5-3-9/h2-5H,6-7H2,1H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGDDHNNDFZQII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-bromophenyl)-5-[2-(methyloxy)phenyl]-3-thien-2-yl-4,5-dihydro-1H-pyrazole](/img/structure/B402304.png)

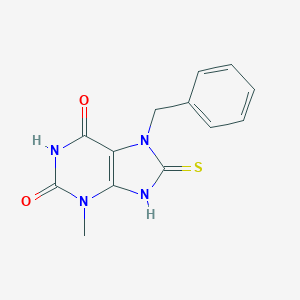
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B402309.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-bisnitro-4-methylbenzamide](/img/structure/B402310.png)
![3,5-bisnitro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B402312.png)
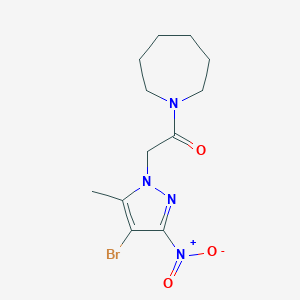
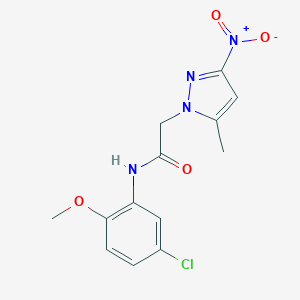
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B402315.png)
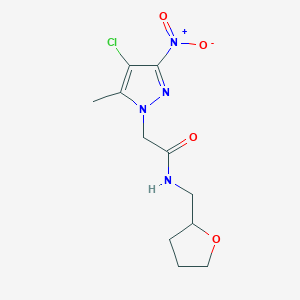
![1,8-Dibromo-17-[4-(4-bromophenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B402319.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B402320.png)
